molecular formula C23H22N2O5S2 B2698206 4-(benzenesulfonyl)-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]butanamide CAS No. 921871-59-2

4-(benzenesulfonyl)-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]butanamide

Cat. No.: B2698206
CAS No.: 921871-59-2
M. Wt: 470.56
InChI Key: AIDJQUZRAQYDMV-UHFFFAOYSA-N
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Description

4-(benzenesulfonyl)-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]butanamide is a useful research compound. Its molecular formula is C23H22N2O5S2 and its molecular weight is 470.56. The purity is usually 95%.
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Biological Activity

The compound 4-(benzenesulfonyl)-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]butanamide is a synthetic derivative that incorporates a benzofuran moiety and thiazole, both of which are known for their diverse biological activities. This article reviews its biological activity, focusing on antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant case studies and research findings.

Chemical Structure

The compound's structure can be represented as follows:

\text{Molecular Formula C 22}H_{24}N_{2}O_{5}S}

This structure features a benzofuran core, which has been widely studied for its pharmacological potential.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial efficacy of benzofuran derivatives. For instance, a study synthesized various benzofuran derivatives and evaluated their activity against multiple bacterial strains. The results indicated that compounds with specific substitutions on the benzofuran ring exhibited significant antibacterial properties, particularly against Escherichia coli and Staphylococcus aureus . The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 0.78 to 6.25 μg/mL .

CompoundMIC (μg/mL)Activity against
10.78E. coli
23.12S. aureus
36.25B. subtilis

Case Study: Antimicrobial Efficacy

In a recent study, the compound was tested against Mycobacterium tuberculosis strains, showing promising results with MIC values comparable to standard treatments . The presence of the thiazole group in the structure was noted to enhance its antimicrobial activity.

Anticancer Activity

The anticancer potential of benzofuran derivatives has also been extensively documented. Research indicates that compounds similar to This compound exhibit inhibitory effects on various cancer cell lines.

Study Findings

A study involving benzofuran derivatives demonstrated that certain modifications led to significant inhibition of cell proliferation in human breast cancer cells (MCF-7). The IC50 values observed were around 58 µM for some derivatives . The structural features contributing to this activity include the presence of hydroxyl groups and specific substitutions on the benzofuran ring.

Anti-inflammatory Activity

The anti-inflammatory properties of benzofuran derivatives have been linked to their ability to inhibit pro-inflammatory mediators such as TNF-α and IL-1β. A compound derived from benzofuran was shown to reduce nitric oxide levels in activated microglia cells .

Research Insights

In vitro studies revealed that certain benzofuran derivatives could significantly lower the expression of inflammatory markers in various cell lines, indicating their potential as therapeutic agents in inflammatory diseases .

Properties

IUPAC Name

4-(benzenesulfonyl)-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O5S2/c1-2-29-19-11-6-8-16-14-20(30-22(16)19)18-15-31-23(24-18)25-21(26)12-7-13-32(27,28)17-9-4-3-5-10-17/h3-6,8-11,14-15H,2,7,12-13H2,1H3,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIDJQUZRAQYDMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)CCCS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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